

Technical Guide: Methyl Isopentyl Disulfide – Sensory Profile & Odor Threshold Analysis

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Compound of Interest

Compound Name: Methyl isopentyl disulfide

CAS No.: 72437-56-0

Cat. No.: B1605869

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Executive Summary

Methyl isopentyl disulfide (MIPDS) is a potent volatile sulfur compound (VSC) characterized by a distinct sulfurous, roasted, and truffle-like aroma. Unlike symmetric disulfides (e.g., dimethyl disulfide) which often present sharp, vegetative onion notes, MIPDS occupies a unique sensory niche with "brown" or "roasted" nuances, making it critical in the formulation of savory flavors (meat, soup) and the analysis of fermented food products.

This guide synthesizes the physicochemical properties, olfactory psychophysics, and detection methodologies for MIPDS, providing researchers with a self-validating framework for its identification and quantification.

Chemical Characterization & Physicochemical Properties[1][2][3][4][5][6]

Understanding the volatility and lipophilicity of MIPDS is essential for predicting its release from different matrices (air vs. water vs. oil).

Property	Value/Description	Relevance to Sensory Analysis
IUPAC Name	1-(Methyldisulfanyl)-3-methylbutane	Standard nomenclature for database retrieval.
Common Synonyms	Methyl isoamyl disulfide; Methyl 3-methylbutyl disulfide	"Isoamyl" is the common trade name; "3-methylbutyl" is the systematic isomer name.
CAS Number	72437-56-0	Primary identifier for regulatory and safety data.
FEMA Number	4168	Approved for use as a flavoring agent (GRAS).
Molecular Weight	150.31 g/mol	Moderate volatility; elutes in the mid-region of GC chromatograms.
LogP (Octanol/Water)	~4.46 (Estimated)	High Lipophilicity. It partitions strongly into fat phases, meaning its odor threshold is significantly higher in oil/fat matrices than in water.
Vapor Pressure	~1.0 mmHg @ 25°C	Sufficiently volatile to be headspace-active at room temperature.

Sensory Profile & Olfactory Psychophysics

Qualitative Descriptors

The sensory profile of MIPDS is complex and concentration-dependent.

- Primary Notes (High Conc.): Sulfurous, alliaceous (onion/garlic), pungent.
- Secondary Notes (Dilution): Roasted, meaty, truffle-like, earthy.
- Differentiation:

- vs. Dimethyl Disulfide (DMDS): MIPDS is less "cabbage-like" and more "roasted/savory."
- vs. Diisoamyl Disulfide: MIPDS is sharper and less sweet than its symmetric counterpart.

Odor Thresholds

Precise threshold values for VSCs fluctuate based on the matrix and purity of the standard. The following values represent the consensus range derived from structural homologs and specific sensory data.

Matrix	Detection Threshold (Range)	Mechanism of Action
Air	0.5 – 5.0 ppb (v/v)	High volatility allows rapid binding to olfactory receptors.
Water	0.1 – 10 µg/L (ppb)	Low solubility drives the molecule into the headspace, lowering the liquid threshold.
Oil/Fat	> 100 µg/L	High LogP causes "flavor scalping," trapping the molecule in the lipid phase and reducing perception.

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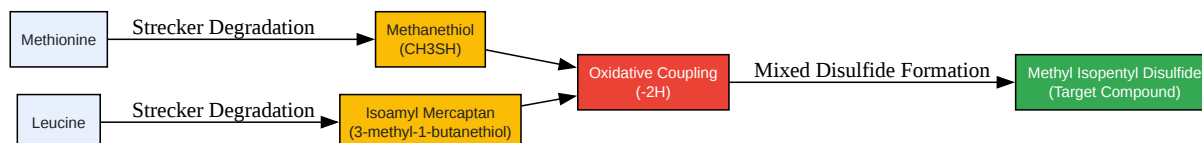
Critical Insight: The "Roasted" character typically emerges near the recognition threshold (~2–5x the detection threshold). At sub-threshold levels, it may act as a flavor modulator, enhancing "savory" perception without a distinct sulfur smell.

Biological Context & Formation Pathways[7]

MIPDS is not merely a synthetic additive; it is a naturally occurring metabolite in fermented and heat-treated foods.

Formation Mechanism (Strecker Degradation & Interaction)

The formation of MIPDS typically involves the interaction of Methanethiol (from Methionine degradation) and Isoamyl mercaptan (3-methyl-1-butanethiol, from Leucine degradation).



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Figure 1: Biosynthetic and thermal formation pathway of **Methyl Isopentyl Disulfide** via oxidative coupling of precursor thiols.

Occurrence in Industry[7][8]

- Food Chemistry: Identified in onion vinegar, cooked beef, and truffle aromas.
- Pharmaceuticals: Used as a masking agent for bitter active pharmaceutical ingredients (APIs) due to its high-impact savory profile.

Analytical Quantification & Detection

Detecting MIPDS at ppb levels requires specific enrichment techniques due to its volatility and sulfur-specific response.

Recommended Workflow: HS-SPME-GC-MS/PFPD

- Extraction: Headspace Solid-Phase Microextraction (HS-SPME).[1]
 - Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for VSCs.
 - Incubation: 40°C for 30 mins (balances volatility vs. degradation).

- Separation: Gas Chromatography (GC).[2]
 - Column: Polar phase (e.g., DB-Wax) is preferred to separate sulfur isomers.
- Detection:
 - Mass Spectrometry (MS):[3] For identification (Target Ion: m/z 150).
 - Pulsed Flame Photometric Detector (PFPD): For selective, high-sensitivity sulfur quantification (removes hydrocarbon background).

Experimental Protocol: Determination of Odor Threshold (3-AFC Method)

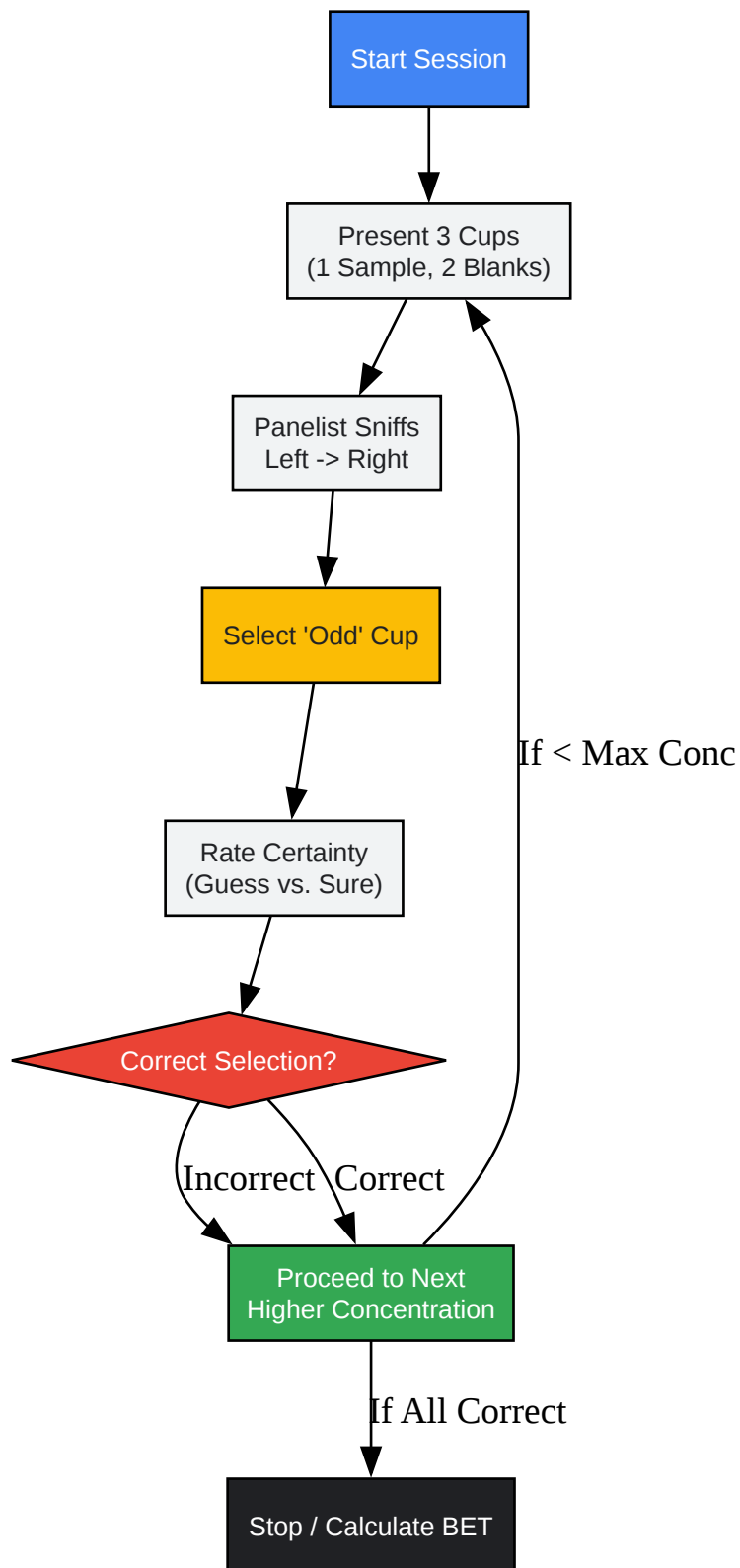
Objective: Determine the group detection threshold of MIPDS in water using the ASTM E679 standard (3-Alternative Forced Choice).

Reagents & Preparation[7][10]

- Standard: **Methyl isopentyl disulfide** (>98% purity, CAS 72437-56-0).
- Matrix: Odor-free water (boiled and active-carbon filtered).
- Stock Solution: Dissolve 10 mg MIPDS in 10 mL Ethanol (1000 ppm).
- Dilution Series: Create 6 concentration steps in water, separated by a factor of 3 (e.g., 0.1, 0.3, 1.0, 3.0, 9.0, 27.0 ppb).

Sensory Panel Workflow

The following diagram outlines the logic flow for the sensory panelist during the 3-AFC test.



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Figure 2: 3-Alternative Forced Choice (3-AFC) sensory protocol logic flow.

Calculation (Best Estimate Threshold - BET)

The individual threshold is the geometric mean of the highest concentration missed and the next higher concentration correctly identified.

The group threshold is the geometric mean of all individual thresholds.

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